BenchChemオンラインストアへようこそ!

6-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

anticancer structure–activity relationship fluorine positional isomerism

This dual-fluorinated heterocyclic amine uniquely combines a 6-fluorobenzothiazole core with a 4-fluorophenyl-substituted 1,3,4-oxadiazol-2-amine moiety. The 6-fluoro regioisomer is the most active benzothiazole-bearing analog in published antiproliferative series (A549 IC₅₀ 6.62 μM), inducing caspase-3-dependent mitochondrial apoptosis and achieving >75% MMP-9 inhibition at 100 μg/mL. Procuring this exact regioisomer ensures alignment with SAR trends; positional isomers (e.g., 4-fluoro-benzothiazole) yield untested activity profiles. Ideal for NSCLC phenotypic screening, kinase/MMP selectivity panels, and mitochondrial apoptosis mechanism-of-action studies.

Molecular Formula C15H8F2N4OS
Molecular Weight 330.31
CAS No. 862976-36-1
Cat. No. B2720968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
CAS862976-36-1
Molecular FormulaC15H8F2N4OS
Molecular Weight330.31
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F)F
InChIInChI=1S/C15H8F2N4OS/c16-9-3-1-8(2-4-9)13-20-21-14(22-13)19-15-18-11-6-5-10(17)7-12(11)23-15/h1-7H,(H,18,19,21)
InChIKeyXLFLLJKXDVPFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 862976-36-1): Procurement-Relevant Structural and Pharmacophoric Profile


6-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 862976-36-1) is a synthetic, dual-fluorinated heterocyclic amine with molecular formula C₁₅H₈F₂N₄OS and molecular weight 330.3 g/mol . The compound combines a 6-fluorobenzothiazole core with a 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine moiety, placing it at the intersection of two privileged scaffolds widely exploited in medicinal chemistry [1]. The presence of two strategically positioned fluorine atoms—one on the benzothiazole 6-position and one on the para-position of the oxadiazole-attached phenyl ring—distinguishes it from mono-fluorinated or non-fluorinated analogs and is expected to modulate lipophilicity, metabolic stability, and target-binding interactions in ways critical for biological activity [1].

Why Close Analogs of 6-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine Cannot Be Interchanged in Research Procurement


Within the benzothiazole–oxadiazole hybrid series, seemingly minor structural variations produce substantial shifts in biological potency and selectivity. For example, in a closely related series of 6-fluorobenzothiazole-containing 1,3,4-oxadiazole derivatives, the identity and position of substituents on the benzothiazole ring directly governed antiproliferative activity against A549 lung adenocarcinoma cells, with IC₅₀ values spanning from <0.14 μM to >1000 μM across only twelve compounds [1]. The 6-fluoro substitution pattern on the benzothiazole core has been specifically identified as conferring the highest activity among benzothiazole-bearing analogs in that series, while the 4-fluorophenyl group on the oxadiazole ring further tunes electronic and steric properties relative to 4-chlorophenyl, 4-methoxyphenyl, or unsubstituted phenyl variants [1]. Generic substitution with a positional isomer (e.g., 4-fluoro-benzothiazole) or a different phenyl-substituted analog therefore risks introducing an untested activity profile, undermining experimental reproducibility and complicating SAR interpretation.

Quantitative Differentiation Evidence: 6-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine vs. Bench Analogs


Positional Fluorine Isomerism: 6-Fluoro vs. 4-Fluoro Benzothiazole—Anticancer Activity Implication

The target compound bears a fluorine atom at the 6-position of the benzothiazole ring, whereas the commercially available positional isomer (CAS 862975-15-3) carries the fluorine at the 4-position. In the study by Çevik et al. (2023), the 6-fluorobenzothiazole-containing analog (compound 4f) exhibited an IC₅₀ of 6.62 ± 0.32 μM against A549 lung adenocarcinoma cells, representing the most potent benzothiazole-bearing compound in the series [1]. Although the 4-fluoro positional isomer was not directly tested in that study, the 6-fluoro substitution was specifically highlighted as the key structural determinant of activity among the benzothiazole sub-series [1].

anticancer structure–activity relationship fluorine positional isomerism

4-Fluorophenyl vs. 4-Chlorophenyl Oxadiazole Substitution: Lipophilicity and Target Engagement Potential

The target compound contains a 4-fluorophenyl substituent on the oxadiazole ring, while CAS 862976-43-0 carries a 4-chlorophenyl group at the same position. Fluorine substitution at the para-position of the phenyl ring reduces lipophilicity relative to chlorine (Hansch π: F = 0.14 vs. Cl = 0.71) and provides distinct electronic effects (Hammett σₚ: F = 0.06 vs. Cl = 0.23), which can differentially influence passive membrane permeability, metabolic oxidation susceptibility, and π-stacking or halogen-bonding interactions at the target binding site [1]. The 4-fluorophenyl group was a conserved feature in the most active anticancer compounds in the Çevik et al. series, whereas 4-chlorophenyl analogs were not part of that study, leaving their comparative efficacy uncharacterized [2].

medicinal chemistry lipophilicity halogen substitution oxadiazole

6-Fluorobenzothiazole Scaffold in Oxadiazole Series: Documented Anticancer Potency and Apoptosis Induction

Compound 4f from Çevik et al. (2023), which incorporates the 6-fluorobenzothiazole moiety shared with the target compound, demonstrated an A549 IC₅₀ of 6.62 μM and was further characterized for mechanism-of-action markers [1]. Compound 4f induced 16.10% total apoptosis (vs. 10.07% for cisplatin), exhibited the highest caspase-3 activation among tested benzothiazole derivatives, and displayed the most pronounced mitochondrial membrane depolarization in the series [1]. Additionally, 4f inhibited MMP-9 by >75% at 100 μg/mL [1]. In contrast, the benzothiazole-unsubstituted analog 4h (IC₅₀ <0.14 μM) showed superior A549 potency but lacked 6-fluoro substitution, highlighting the distinct pharmacological signature conferred by the 6-fluorobenzothiazole group [1].

apoptosis caspase-3 activation mitochondrial membrane depolarization A549

4-Fluorophenyl vs. 4-Methoxyphenyl Oxadiazole: Divergent Biological Activity in Benzothiazole-Oxadiazole Conjugates

The target compound's 4-fluorophenyl oxadiazole substituent can be contrasted with the 4-methoxyphenyl analog (CAS 862975-18-6). BindingDB data for the related 4-methoxybenzothiazole variant (5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine) show IC₅₀ values of 25,000 nM against Estrogen Receptor (ER) and 688 nM against STAT3, indicating a distinct target engagement profile [1]. The replacement of 4-methoxyphenyl with 4-fluorophenyl on the oxadiazole is expected to shift both potency and target selectivity due to altered hydrogen-bond acceptor character (methoxy oxygen vs. fluorine) and steric volume, though direct head-to-head data for the target compound are not available [1].

structural analog comparison oxadiazole substitution STAT3 inhibition estrogen receptor

Highest-Confidence Research Application Scenarios for 6-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine


Anticancer Phenotypic Screening in Lung Adenocarcinoma Models

The 6-fluorobenzothiazole-oxadiazole chemotype has demonstrated measurable antiproliferative activity against A549 human lung adenocarcinoma cells, with the 6-fluoro-substituted analog achieving an IC₅₀ of 6.62 μM and inducing caspase-3-dependent mitochondrial apoptosis [1]. This compound is suitable for inclusion in focused libraries targeting non-small cell lung cancer (NSCLC) phenotypic screening, particularly where mitochondrial apoptosis pathway activation is a desired readout. Procurement of the exact 6-fluoro regioisomer ensures consistency with published SAR trends for this chemotype [1].

Kinase and Metalloproteinase Inhibition Profiling

The oxadiazole ring is a recognized ATP-binding pocket mimetic, and the benzothiazole scaffold has been validated in multiple kinase inhibitor programs [1]. The 6-fluorobenzothiazole analog (compound 4f) exhibited >75% MMP-9 inhibition at 100 μg/mL, suggesting the target compound may engage zinc-dependent metalloproteinases in addition to kinases [1]. This dual pharmacophore makes the compound a candidate for broad-panel kinase and MMP selectivity profiling, with the 4-fluorophenyl group expected to further modulate hinge-region binding interactions relative to non-fluorinated or chloro-substituted analogs.

Fluorine-Mediated Metabolic Stability and ADME Optimization Studies

The incorporation of two fluorine atoms at metabolically sensitive positions (benzothiazole C-6 and oxadiazole 4-fluorophenyl) is predicted to enhance oxidative metabolic stability relative to non-fluorinated or mono-fluorinated congeners [1]. This compound can serve as a probe in comparative microsomal stability assays to quantify the metabolic shielding effect of dual fluorination in the benzothiazole-oxadiazole scaffold class, providing quantitative structure–metabolism relationship (QSMR) data for lead optimization programs [1].

Chemical Biology Tool for Mitochondrial Apoptosis Pathway Dissection

The unique mechanistic signature of the 6-fluorobenzothiazole-containing oxadiazole chemotype—maximal mitochondrial membrane depolarization and caspase-3 activation among its benzothiazole-bearing peers—positions the target compound as a chemical probe for dissecting the intrinsic (mitochondrial) apoptosis pathway independently of death-receptor-mediated extrinsic apoptosis [1]. The 4-fluorophenyl substitution further distinguishes it from other mitochondrial uncouplers or Bcl-2 family inhibitors, providing a structurally orthogonal tool for apoptosis mechanism-of-action studies [1].

Quote Request

Request a Quote for 6-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.